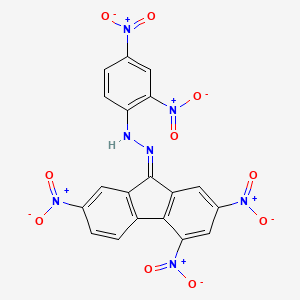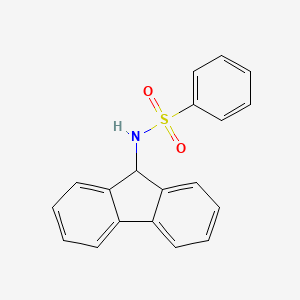![molecular formula C11H11F3N2S B5768167 N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a thiourea derivative. Thiourea derivatives are known to be used as organocatalysts in organic chemistry . They have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Chemical Reactions Analysis
As a thiourea derivative, this compound could potentially act as an organocatalyst, promoting various organic transformations . The exact reactions it can participate in would depend on the specific conditions and reactants present.Aplicaciones Científicas De Investigación
Organocatalysis
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea has been identified as a potent organocatalyst. It plays a crucial role in activating substrates and stabilizing developing negative charges in transition states through hydrogen bonding . This property is particularly useful in promoting organic transformations, making it a valuable component in the development of new synthetic methodologies.
Photoactivation of Oxime Esters
This compound serves as a precatalyst in the photoactivation of oxime esters. It is part of an electron donor–acceptor (EDA) complex catalysis strategy, which generates iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation . This innovative approach allows for the synthesis of a wide range of nitrogen-containing compounds, showcasing the versatility of the compound in photochemical processes.
Development of H-bond Catalysts
The thiourea derivative is extensively used in the development of H-bond catalysts due to its 3,5-bis(trifluoromethyl)phenyl motif. This feature is ubiquitous in H-bond catalysts and is instrumental in facilitating various organic reactions . The compound’s ability to form stable hydrogen bonds makes it a privileged motif for catalyst development.
Synthesis of Nitrogen-Containing Compounds
Employing N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea as a precatalyst has enabled the synthesis of diverse nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This application is significant for the pharmaceutical industry, where such compounds are often key intermediates or end products.
Gibberellin-Like Activity
Research has explored the influence of various substituents on the biological activity of thiourea derivatives. Specifically, this compound has been designed and synthesized to evaluate its gibberellin-like activity, which is important in the study of plant growth regulators .
Iminyl Radical Generation
The compound’s role in generating iminyl radical intermediates is a notable application in radical chemistry. These intermediates are essential in various synthetic pathways, enabling the construction of complex molecular architectures .
Mecanismo De Acción
Target of Action
N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]thiourea, a thiourea derivative, is primarily used as a catalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
This compound acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The generated thiouronyl anions serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Result of Action
The compound’s action results in the successful synthesis of a wide range of nitrogen-containing compounds . In a biological context, a similar compound exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature. For instance, the single-electron reduction process it facilitates requires blue LED irradiation
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSGPAKCPQLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)

